Fluparoxan hydrochloride anhydrous is classified as a pharmaceutical compound and specifically as an α2-adrenergic receptor antagonist. It is identified by the Chemical Abstracts Service (CAS) number 105227-44-9. The compound's IUPAC name is (3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole; hydrochloride, with a molecular formula of C10H11ClFNO2 and a molecular weight of 231.65 g/mol .
The synthesis of fluparoxan hydrochloride anhydrous involves several critical steps:
The molecular structure of fluparoxan hydrochloride anhydrous can be described as follows:
Fluparoxan hydrochloride anhydrous participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used:
Fluparoxan hydrochloride anhydrous acts primarily by blocking α2-adrenergic receptors located presynaptically in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism that normally regulates noradrenaline release. As a result:
Fluparoxan hydrochloride anhydrous exhibits several notable physical and chemical properties:
The melting point and specific solubility characteristics are essential for formulation development but require further empirical data for precise values .
Fluparoxan hydrochloride anhydrous has diverse applications across several fields:
Fluparoxan hydrochloride anhydrous is a selective α2-adrenergic receptor antagonist with the molecular formula C₁₀H₁₀FNO₂·HCl. This formulation excludes water molecules, distinguishing it from hydrate or hemihydrate forms. The core structure comprises a benzodioxinopyrrole scaffold with a fluorine substituent at the 5-position, critical for receptor interactions [2] [6].
The compound features two defined stereocenters at positions 3a and 9a of the tetracyclic ring system, leading to four possible stereoisomers. The biologically active enantiomers are the (3aR,9aR) and (3aS,9aS) configurations, typically studied as isolated enantiomers or racemic mixtures. Absolute stereochemistry governs spatial orientation, with the trans-fused ring system restricting conformational flexibility [3] [6]. X-ray crystallography confirms the relative positions of the fused benzodioxane and pyrrolidine rings, with the hydrochloride salt protonating the pyrrolidine nitrogen [1] [3].
Cl.FC1=CC=CC2=C1O[C@H]3CNC[C@@H]3O2
(indicating absolute stereochemistry) [2] [6] InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1
[6] JNYKORXHNIRXSA-OZZZDHQUSA-N
(stereochemical descriptor included) [2] These notations encode atomic connectivity, stereochemistry, and protonation state, enabling precise chemical database searches.
Table 1: Molecular Characteristics of Fluparoxan Hydrochloride Anhydrous
Property | Value | |
---|---|---|
Molecular Formula | C₁₀H₁₁ClFNO₂ | |
Molecular Weight | 231.65 g/mol | |
Defined Stereocenters | 2 (3a, 9a) | |
Charge | Neutral (monoprotic salt) | |
CAS Number (Anhydrous) | 101389-87-1 (racemic), 105226-30-0 [(3aR,9aR)] | [5] [4] |
The anhydrous form has a molecular weight of 231.65 g/mol, calculated from the empirical formula C₁₀H₁₁ClFNO₂. Isolated enantiomers exhibit significant optical activity:
Fluparoxan hydrochloride anhydrous demonstrates high aqueous solubility (80 mg/mL at 25°C), attributable to its ionized hydrochloride group and polar benzodioxane moiety. The anhydrous form exhibits superior solid-state stability compared to hydrates, with no reported deliquescence or hydrolysis under standard storage conditions. Its moderate lipophilicity (log P ≈ 1.2) balances membrane permeability and aqueous solubility, supporting 100% intestinal absorption in preclinical models [3] [6].
Enantiopure synthesis starts from chiral pool precursors:
Characterization methods include:
Both enantiomers exhibit similar α2-adrenoceptor antagonism but differ in α1-selectivity:
Table 2: Pharmacological Profile of Fluparoxan Enantiomers
Parameter | (3aR,9aR)-Enantiomer | (3aS,9aS)-Enantiomer | Racemate | |
---|---|---|---|---|
α₂-Adrenoceptor pKB | 7.88 (Vas deferens) | 7.68 (Vas deferens) | 7.86 | [3] |
α₁-Adrenoceptor pKB | 4.47 (Anococcygeus) | 4.95 (Anococcygeus) | 5.00 | [3] |
α₂/α₁ Selectivity Ratio | 2,570-fold | 540-fold | 720-fold | [3] |
In vivo ED50 (mg/kg) | 0.73 (Clonidine reversal) | 0.46 (Clonidine reversal) | 0.66 | [3] |
Key observations:
The racemate’s pharmacological profile represents a composite of both enantiomers, with no evidence of chiral antagonism. Recent studies focus on the (3aR,9aR)-enantiomer for neurodevelopmental disorder applications due to its superior selectivity [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1